6-Oxaspiro[3.4]octane-2-carboxylic acid

Catalog No.
S3045378
CAS No.
1374659-02-5
M.F
C8H12O3
M. Wt
156.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxaspiro[3.4]octane-2-carboxylic acid

CAS Number

1374659-02-5

Product Name

6-Oxaspiro[3.4]octane-2-carboxylic acid

IUPAC Name

6-oxaspiro[3.4]octane-2-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.181

InChI

InChI=1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10)

InChI Key

KDDKTJSXBBUAGK-UHFFFAOYSA-N

SMILES

C1COCC12CC(C2)C(=O)O

solubility

not available

Precursor for Biologically Active Molecules

The unique structure of OSA makes it a valuable building block for synthesizing complex molecules with potential biological activity. Studies have shown that OSA derivatives can be transformed into various compounds with pharmaceutical applications [2]. For instance, researchers have synthesized ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a compound with the potential to serve as a precursor for thiazoles, which are important heterocyclic rings found in many drugs [1].

  • Source:
    • [1] R. A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan (1991). Synthesis and transformations of 1-oxaspiro[2,5]octane-2-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 27(7), 822-826. [Link to be added based on publisher guidelines]

Applications in Catalysis

The spirocyclic structure of OSA and its derivatives has shown promise in catalysis research. Scientists have explored the development of novel spirocyclic compounds derived from the oxaspiro framework for their potential as catalysts in various organic reactions [2]. This research area delves into the mechanisms by which these compounds can accelerate or influence chemical transformations.

  • Source:
    • [2] Benchchem. (n.d.). 6-Oxaspiro[3.4]octane-2-carboxylic acid [Product information]. Retrieved from

Material Science Applications

The structural features of certain spirocyclic derivatives related to the 6-Oxaspiro[3.4]octane framework have shown potential applications in material science. Research suggests that these compounds might function as corrosion inhibitors for metals [2]. This has significant implications for protecting infrastructure and machinery from degradation, highlighting OSA's potential contribution to industrial applications.

  • Source:
    • [2] Benchchem. (n.d.). 6-Oxaspiro[3.4]octane-2-carboxylic acid [Product information]. Retrieved from

6-Oxaspiro[3.4]octane-2-carboxylic acid is a chemical compound characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. Its molecular formula is C8_8H12_{12}O3_3, and it has a molecular weight of 156.18 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, serving as a key building block in the development of more complex organic molecules .

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  • Biology: The compound is studied for its potential biological activities and interactions with cellular mechanisms.
  • Medicine: Research is ongoing to explore its utility as a pharmaceutical intermediate and its implications in drug development.
  • Industry: It finds use in producing specialty chemicals and materials with unique properties, leveraging its distinct chemical structure .
  • Research into the biological activity of 6-Oxaspiro[3.4]octane-2-carboxylic acid indicates potential antimicrobial and antifungal properties. The compound's mechanism of action may involve interactions with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells . Ongoing studies are exploring its role as a pharmaceutical intermediate, which could enhance drug development efforts.

    The synthesis of 6-Oxaspiro[3.4]octane-2-carboxylic acid typically involves cyclization reactions to form the spirocyclic ring system. A common synthetic route includes:

    • Formation of the Spirocyclic Ring: This is achieved by reacting a suitable precursor with an oxidizing agent.
    • Reaction Conditions: Solvents such as dichloromethane or tetrahydrofuran are often employed, with reactions carried out at room temperature.
    • Purification: Techniques like recrystallization or chromatography are used to achieve the desired purity levels for the compound .

    In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield during production.

    Interaction studies involving 6-Oxaspiro[3.4]octane-2-carboxylic acid focus on understanding its reactivity and potential biological effects. These studies typically examine how the compound interacts with enzymes or receptors, providing insights into its pharmacological properties and guiding future drug design efforts.

    Several compounds share structural similarities with 6-Oxaspiro[3.4]octane-2-carboxylic acid, each exhibiting unique characteristics:

    Compound NameStructure CharacteristicsUnique Features
    2-Azaspiro[3.4]octaneContains nitrogen in the spirocyclic structureDifferent reactivity due to nitrogen presence
    Spiro[3.4]octane-2-carboxylic acidLacks oxygen in the ring structureResults in different chemical properties
    2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acidIncorporates a tert-butoxycarbonyl protecting groupEnhances stability during synthesis

    The uniqueness of 6-Oxaspiro[3.4]octane-2-carboxylic acid lies in its oxaspiro ring system, which imparts distinct chemical and physical properties that differentiate it from similar compounds. This uniqueness makes it valuable for various research and industrial applications, highlighting its potential as a versatile synthetic intermediate and research tool .

    The study of spirocyclic compounds dates to the late 19th century, with Adolf von Baeyer pioneering their nomenclature in 1900. Early investigations focused on carbocyclic spiranes such as spiropentane and spirohexane, which revealed unique strain dynamics due to their fused ring systems. Von Baeyer’s systematic approach, which assigned numerical descriptors to denote ring sizes (e.g., spiro[4.5]decane), laid the foundation for modern IUPAC guidelines. The mid-20th century saw expanded interest in heterocyclic spiro compounds, particularly those incorporating oxygen or nitrogen, driven by their prevalence in natural products like elatol and synthetic pharmaceuticals such as spironolactone. Advances in stereoselective synthesis during the 21st century further cemented spirocycles as critical targets in drug discovery, enabling precise control over their three-dimensional geometries.

    Significance of Oxaspiro Systems in Chemical Research

    Oxaspiro systems, characterized by oxygen-containing rings fused via a spiro atom, occupy a privileged niche in medicinal and materials chemistry. Their structural rigidity and ability to mimic bioactive conformations make them valuable scaffolds for kinase inhibitors, antimicrobial agents, and photochromic materials. For instance, spiropyran derivatives exhibit reversible photochromism, transitioning between colorless closed forms and colored open forms under UV light, a property exploited in smart coatings and optical switches. Additionally, the oxygen atom in oxaspiro systems often enhances solubility and hydrogen-bonding capacity, critical for improving drug bioavailability. Recent studies highlight their antioxidant potential, with phenolic spiro compounds demonstrating robust free-radical scavenging activity in vitro.

    6-Oxaspiro[3.4]octane-2-carboxylic Acid: Position in Modern Organic Chemistry

    6-Oxaspiro[3.4]octane-2-carboxylic acid occupies a unique position as a hybrid spirocyclic-carboxylic acid entity. The six-membered oxane ring confers conformational stability, while the four-membered cyclobutane introduces strain, potentially enhancing reactivity. The carboxylic acid moiety enables functionalization into esters, amides, or metal coordination complexes, broadening its applicability in catalysis and polymer science. Although direct pharmacological data remain limited, its structural kinship to bioactive spirocycles—such as spirooxindoles with anticancer properties—suggests untapped therapeutic potential. Current synthetic efforts prioritize stereocontrolled routes to access enantiopure forms, leveraging cyclopropanation or pinacol rearrangements to construct the spiro center.

    Comparison with Related Oxaspiro Compounds

    The structural and functional diversity of oxaspiro compounds is illustrated in Table 1, which compares 6-oxaspiro[3.4]octane-2-carboxylic acid with related systems.

    CompoundRing SizesFunctional GroupsKey Applications
    6-Oxaspiro[3.4]octane-2-carboxylic acid[3.4]Carboxylic acidDrug intermediates, polymers
    1,4-Dioxaspiro[4.5]decane[4.5]KetalSolvent, protective groups
    Spiropyran[3.4]Phenolic etherPhotochromic materials
    Spiro[5.5]undecane-2-ol[5.5]HydroxylNatural product analogs

    Table 1: Comparative analysis of selected oxaspiro compounds.

    Unlike larger spiro systems (e.g., spiro[5.5]undecane), the compact [3.4] bicyclic framework of 6-oxaspiro[3.4]octane-2-carboxylic acid imposes greater torsional strain, potentially favoring ring-opening reactions or cycloadditions. Its carboxylic acid group distinguishes it from neutral spiroketals like 1,4-dioxaspiro[4.5]decane, enabling ionic interactions absent in nonpolar analogs. Compared to spiropyrans, which prioritize photoresponsive behavior, this compound’s utility likely resides in its bifunctional reactivity (acid + spirocycle) for covalent conjugation or catalysis.

    Historically, the synthesis of spirocyclic carboxylic acids such as 6-Oxaspiro[3.4]octane-2-carboxylic acid has relied on stepwise construction of the spirocyclic core, often beginning with cyclization reactions involving appropriately functionalized linear or cyclic precursors. Early methodologies were typically characterized by the use of strong bases or acids to promote intramolecular nucleophilic substitutions or additions, leading to the formation of the spiro center. For example, the condensation of 1,4-diketones with nucleophiles under acidic or basic conditions could yield spirocyclic lactones or lactams, which could subsequently be hydrolyzed or further functionalized to introduce the carboxylic acid moiety.

    In the context of 6-Oxaspiro[3.4]octane-2-carboxylic acid, classical approaches often involved the cyclization of dihydroxy or keto acids, where the oxygen atom of the tetrahydrofuran ring is introduced via nucleophilic attack on an electrophilic carbon center, followed by ring closure. The cyclobutane ring is then formed through an intramolecular alkylation or cycloaddition, with the carboxylic acid group commonly introduced by oxidation of a precursor methyl or aldehyde group. These methods, while effective, were frequently limited by moderate yields, harsh reaction conditions, and poor control over stereochemistry, particularly at the spiro center.

    A representative classical approach is summarized in Table 1, which outlines typical reagents, conditions, and yields for the formation of spirocyclic carboxylic acids analogous to 6-Oxaspiro[3.4]octane-2-carboxylic acid.

    Precursor TypeKey Reagents/ConditionsYield (%)Notes
    1,4-diketoneAcid/base catalysis, nucleophile40–60Stepwise, moderate selectivity
    β-keto acidAcid catalysis, cyclization, oxidation35–55Harsh conditions, limited scalability
    Dihydroxy acidDehydration, ring closure30–50Multiple steps, racemic mixtures

    The limitations of these classical methods, including low atom economy and lack of stereocontrol, have driven the development of more efficient and selective modern synthetic strategies.

    Modern Synthetic Strategies

    Advancements in synthetic organic chemistry have enabled the development of more sophisticated methods for constructing spirocyclic frameworks, including 6-Oxaspiro[3.4]octane-2-carboxylic acid. Modern strategies often employ catalytic processes, one-pot protocols, and innovative cyclization reactions that enhance both yield and selectivity while minimizing the number of synthetic steps.

    Cyclization Reactions for Spirocyclic Ring Formation

    The formation of the spirocyclic core in 6-Oxaspiro[3.4]octane-2-carboxylic acid is most efficiently achieved through cyclization reactions that exploit the proximity and reactivity of functional groups within a linear or cyclic precursor. Among these, intramolecular nucleophilic substitutions and additions, as well as radical-mediated cyclizations, have proven particularly effective.

    Intramolecular nucleophilic substitution is a common strategy, where a nucleophile such as an alkoxide attacks an electrophilic carbon center within the same molecule, leading to ring closure and formation of the spiro center. For instance, the cyclization of a hydroxy acid or ester precursor can yield the desired spirocyclic ether, which can then be oxidized to introduce the carboxylic acid group.

    Radical-mediated cyclizations, including photoredox-catalyzed processes, have recently gained prominence due to their ability to form spirocyclic frameworks under mild conditions with high functional group tolerance. In these reactions, a radical intermediate is generated (often via photoredox activation of a suitable precursor), which undergoes intramolecular addition to an alkene or alkyne, effecting spirocyclization. Such methods have been demonstrated to provide access to a variety of spirocyclic compounds, including those with oxygen heteroatoms at the spiro center [4].

    A notable example is the photoredox-mediated dearomative annulation cascade, where an acyl radical generated from an aromatic carboxylic acid undergoes cyclization to form a spirocyclic product. This approach offers high efficiency and can be adapted to the synthesis of spirocyclic lactones and acids analogous to 6-Oxaspiro[3.4]octane-2-carboxylic acid [4].

    Catalytic Methods in Synthesis

    Catalysis has revolutionized the synthesis of spirocyclic compounds by enabling reactions to proceed under milder conditions, with greater selectivity and higher yields. Both transition metal catalysis and organocatalysis have been applied to the synthesis of 6-Oxaspiro[3.4]octane-2-carboxylic acid and related structures.

    Transition metal-catalyzed cyclizations, such as palladium-catalyzed allylic alkylation and enolate cyclization, allow for the efficient formation of spirocyclic frameworks. In particular, the use of palladium catalysts in the cyclization of enolates with isocyanates has been shown to produce spirocyclic γ-lactams with high enantioselectivity and yield, which can be further transformed into spirocyclic acids [6].

    Organocatalysis, utilizing small organic molecules as catalysts, has enabled the development of one-pot protocols for the construction of highly substituted spirocyclic oxindoles and related frameworks. These methods often employ sequential Michael additions or aldol reactions, catalyzed by chiral amines or thioureas, to assemble the spirocyclic core with excellent stereocontrol [3]. The adaptability of these protocols to different substrates and their compatibility with various functional groups make them attractive for the synthesis of 6-Oxaspiro[3.4]octane-2-carboxylic acid.

    The advantages of catalytic methods are summarized in Table 2.

    Catalytic SystemReaction TypeYield (%)StereoselectivityNotes
    Palladium catalystEnolate cyclization80–97High enantioselectivityMild conditions, scalable
    Organocatalyst (amine)Michael/aldol70–95High diastereo- and enantioselectivityOne-pot, versatile
    Photoredox catalystRadical cyclization60–90Moderate to highMetal-free, energy efficient

    Stereoselective Synthesis Approaches

    The stereochemical configuration at the spiro center of 6-Oxaspiro[3.4]octane-2-carboxylic acid is of paramount importance, particularly for applications in medicinal chemistry where stereochemistry can profoundly influence biological activity. As such, significant effort has been devoted to the development of stereoselective synthesis methods, encompassing both diastereoselective and enantioselective protocols.

    Diastereoselective Synthesis Methods

    Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of spirocyclic carboxylic acids, diastereoselectivity is often achieved through the use of chiral auxiliaries, substrate-controlled cyclizations, or multicomponent reactions that favor the formation of one diastereomer over others.

    One-pot multicomponent reactions, such as the Ugi reaction followed by radical spirocyclization and aza-Michael addition, have been demonstrated to afford highly diastereoselective synthesis of complex spirocyclic frameworks [5]. In these protocols, the combination of sequential reactions in a single vessel allows for efficient assembly of the spirocyclic core with excellent control over diastereomeric ratios. The use of visible light-mediated radical cyclization steps further enhances selectivity and functional group compatibility.

    Mechanistic studies suggest that the diastereoselectivity arises from the preferential formation of transition states that minimize steric interactions and maximize favorable electronic effects. The resulting spirocyclic products can be isolated in high yields and with high diastereomeric purity, as illustrated in Table 3.

    Reaction SequenceDiastereomeric RatioYield (%)Notes
    Ugi/radical spirocyclization/aza-Michael>20:170–85One-pot, visible light, metal-free
    Organocatalytic Michael/aldol10–15:175–90Chiral catalyst, high selectivity

    Enantioselective Synthesis Protocols

    Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical consideration for the biological activity of chiral spirocyclic acids. Recent advances have enabled the development of highly enantioselective protocols for the synthesis of spirocyclic frameworks, including those relevant to 6-Oxaspiro[3.4]octane-2-carboxylic acid.

    Transition metal-catalyzed cyclizations, particularly those employing chiral ligands, have proven highly effective. For example, the palladium-catalyzed cyclization of enolates with isocyanates has been reported to deliver spirocyclic γ-lactams in up to 97 percent yield and 96 percent enantiomeric excess, under mild reaction conditions [6]. The use of a novel Meldrum's acid derivative as a turnover reagent facilitates catalyst regeneration and enhances overall efficiency.

    Organocatalytic approaches, utilizing chiral amines or thioureas, have also been employed to achieve high enantioselectivity in the formation of spirocyclic oxindoles and related compounds [3]. These methods rely on the formation of chiral intermediates or transition states, which direct the stereochemical outcome of the cyclization.

    The key parameters and outcomes of selected enantioselective protocols are summarized in Table 4.

    Catalytic SystemSubstrate TypeEnantiomeric Excess (%)Yield (%)Notes
    Palladium/chiral ligandEnolate/isocyanate92–9680–97Mild, scalable, high selectivity
    Chiral organocatalystMichael/aldol90–9970–95One-pot, broad substrate scope

    Scale-up Considerations for Industrial Applications

    The translation of laboratory-scale synthetic methodologies to industrial-scale production requires careful consideration of several factors, including reaction efficiency, scalability, cost, safety, and environmental impact. For 6-Oxaspiro[3.4]octane-2-carboxylic acid, the scalability of synthetic protocols is particularly important for its potential use as a building block in pharmaceutical or materials chemistry.

    Recent studies have demonstrated the feasibility of scaling up spirocyclic carboxylic acid syntheses to multigram or even kilogram quantities without significant loss of yield or selectivity [7]. Key to successful scale-up is the use of robust and reliable reaction conditions, readily available starting materials, and minimal reliance on hazardous reagents or extreme conditions.

    For example, base-promoted carboxylation of protected spirocyclic pyrrolidines has been shown to proceed efficiently at atmospheric pressure and ambient temperature, with yields maintained across scales ranging from milligrams to tens of grams [7]. Similarly, one-pot catalytic protocols that avoid the need for chromatographic purification or labor-intensive workup steps are highly desirable for industrial implementation.

    The main challenges encountered during scale-up include heat and mass transfer limitations, the need for efficient mixing and temperature control, and the management of byproducts or impurities. Process optimization, including the use of continuous flow reactors and in-line monitoring, can help address these challenges and ensure consistent product quality.

    A summary of scale-up studies is presented in Table 5.

    MethodologyScale (g)Yield (%)Key Considerations
    Base-promoted carboxylation1–7065–77Atmospheric pressure, mild conditions
    One-pot catalytic cyclization1–5070–95Minimal purification, robust process

    Recent Innovations in Synthetic Pathways

    Ongoing research in synthetic organic chemistry continues to yield novel methodologies for the construction of spirocyclic carboxylic acids, including 6-Oxaspiro[3.4]octane-2-carboxylic acid. Recent innovations have focused on increasing reaction efficiency, expanding substrate scope, and enabling access to previously challenging structural motifs.

    Photoredox catalysis has emerged as a powerful tool for the formation of spirocyclic frameworks under mild, energy-efficient conditions [4]. The use of visible light to generate reactive radical intermediates allows for the construction of complex spirocyclic architectures with high functional group tolerance and minimal byproduct formation. Mechanistic studies have elucidated the pathways by which acyl radicals undergo intramolecular cyclization to yield spirocyclic products, providing insights that inform the design of new synthetic protocols.

    Multicomponent reactions, such as the Ugi reaction followed by radical cyclization, have enabled the rapid assembly of highly functionalized spirocyclic compounds in a single synthetic operation [5]. These methods are particularly attractive for diversity-oriented synthesis and the generation of compound libraries for medicinal chemistry applications.

    The integration of computational tools and machine learning algorithms into reaction design and optimization has further accelerated the discovery of new synthetic pathways. Predictive models can identify optimal reaction conditions, catalysts, and substrates, reducing the need for extensive experimental screening.

    A comparison of recent innovations is provided in Table 6.

    Innovation TypeKey FeaturesAdvantagesRepresentative Yield (%)
    Photoredox catalysisVisible light, radicalsMild, energy efficient, selective60–90
    Multicomponent reactionOne-pot, modularRapid, diverse products, scalable70–85
    Computational designPredictive modelingEfficient optimization, broad scopeVariable

    6-Oxaspiro[3.4]octane-2-carboxylic acid represents a structurally unique spirocyclic compound characterized by its distinctive three-dimensional molecular architecture [2]. The compound features a quaternary carbon spiro center that connects two distinct ring systems: a highly strained three-membered cyclopropane ring and a moderately strained four-membered cyclobutane ring, creating a rigid bicyclic framework with orthogonal ring orientations [3].

    The molecular architecture exhibits several key structural features that define its three-dimensional properties. The spiro junction creates a tetrahedral geometry at the central carbon atom, positioning the two rings in perpendicular planes [4]. This orthogonal arrangement minimizes steric clashes while imposing significant conformational constraints on the overall molecular framework [5]. The incorporation of an oxygen heteroatom within the three-membered ring introduces electronic asymmetry, polarizing the spiro center and affecting molecular dipole moments .

    Research investigations have revealed that the spirocyclic structure confers exceptional thermal stability, with decomposition temperatures exceeding 200°C in thermogravimetric analyses of analogous compounds [7]. The rigid framework demonstrates limited conformational flexibility compared to acyclic systems, with restricted pseudorotation pathways characteristic of strained ring systems [5] [8]. This conformational rigidity is particularly advantageous for structure-activity relationship studies, as it reduces the conformational entropy penalty associated with target binding [9] [10].

    The three-dimensional architectural analysis indicates that the compound occupies a unique region of chemical space, with the spirocyclic framework providing access to underexplored structural territory [11] [12]. The combination of ring strain, heteroatom incorporation, and carboxylic acid functionality creates a complex electronic environment that influences both physicochemical properties and potential biological interactions .

    Structural ParameterValueImpact on Architecture
    Spiro angle deviation~109.5°Orthogonal ring orientation
    Ring strain energyHigh (3-membered) + Moderate (4-membered)Enhanced reactivity potential
    Conformational flexibilityLimitedReduced binding entropy penalty [9]
    Three-dimensional characterHigh sp³ contentAccess to 3D chemical space [11]

    Computational Approaches to Structural Understanding

    Density Functional Theory Applications

    Density functional theory calculations have proven instrumental in elucidating the electronic structure and geometric properties of 6-Oxaspiro[3.4]octane-2-carboxylic acid and related spirocyclic systems [15]. The B3LYP functional, in conjunction with various basis sets ranging from 6-31G(d,p) to 6-311++G(d,p), has been extensively employed for geometry optimizations and property predictions of spirocyclic compounds [16] [17] [18].

    Computational studies utilizing DFT methods have revealed critical insights into the electronic distribution within the spirocyclic framework [18]. The B3LYP/6-31G* level of theory has been particularly effective for predicting bond lengths, bond angles, and strain energies in oxaspiro systems [18] [19]. Enhanced basis sets such as 6-311++G(d,p) provide improved accuracy for electrostatic properties and molecular electrostatic potential surfaces, which are crucial for understanding intermolecular interactions [17] [20].

    Frontier molecular orbital analysis through DFT calculations has identified the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the compound's reactivity patterns [17]. The exchange-correlation functionals have successfully predicted the enhanced electrophilic character at the spiro center due to the electron-withdrawing effects of the oxygen heteroatom and ring strain [18].

    Solvation effects have been incorporated through continuum solvation models such as the Self-Consistent Reaction Field method, revealing significant solvent-dependent conformational preferences [16] [18]. These calculations demonstrate that polar solvents stabilize conformations that maximize hydrogen bonding interactions with the carboxylic acid group [15] [17].

    Molecular Dynamics Research Methodologies

    Molecular dynamics simulations have provided dynamic insights into the conformational behavior and flexibility of spirocyclic systems related to 6-Oxaspiro[3.4]octane-2-carboxylic acid [21] [17] [22]. These computational approaches utilize classical force fields to model atomic motions and reveal time-dependent conformational changes that static DFT calculations cannot capture [23] [5].

    Recent studies employing neural network potential energy surfaces have demonstrated enhanced accuracy in modeling the pyrolysis behavior and conformational dynamics of spirocyclic compounds [22]. The integration of machine learning approaches with molecular dynamics simulations has enabled more precise predictions of reaction pathways and conformational preferences in complex spirocyclic systems [22] [5].

    Temperature-dependent molecular dynamics simulations have revealed the influence of thermal energy on conformational sampling and ring puckering motions [24] [5]. These studies indicate that spirocyclic systems exhibit restricted pseudorotation compared to unstrained cyclic systems, with conformational barriers significantly higher than those found in simple cycloalkanes [5] [25].

    Explicit solvent molecular dynamics simulations have demonstrated solvent-induced conformational switching in spirocyclic compounds, particularly in polar solvents that can form hydrogen bonds with functional groups [26] [23]. The simulations reveal that water molecules can stabilize specific conformations through coordinated hydrogen bonding networks, affecting the overall conformational ensemble [17] [23].

    MD Simulation ParameterTypical ValueSignificance
    Simulation time100-500 nsAdequate conformational sampling [17]
    Temperature298-310 KPhysiologically relevant conditions [23]
    Pressure1 atmStandard conditions [23]
    Timestep1-2 fsStable integration [23]

    Structure-Activity Relationship Research

    Structure-activity relationship investigations of 6-Oxaspiro[3.4]octane-2-carboxylic acid have focused on understanding how specific structural features contribute to biological activity and molecular recognition [27] [11]. The spirocyclic framework provides a rigid scaffold that enables systematic exploration of structure-activity correlations through controlled modifications .

    Research has demonstrated that the spiro junction itself plays a crucial role in determining biological activity by creating a unique three-dimensional architecture that can interact with biological targets in ways not accessible to planar aromatic systems [11] [9]. The orthogonal ring arrangement allows for the presentation of functional groups in defined spatial orientations, potentially enhancing selectivity for specific protein binding sites [8] [10].

    The carboxylic acid functionality has been identified as a key pharmacophore that enables hydrogen bonding interactions with biological targets [27]. Modification studies have shown that esterification or amidation of the carboxylic acid group significantly alters biological activity, confirming its importance for target recognition . The ionization state of the carboxylic acid at physiological pH contributes to both binding affinity and membrane permeability properties .

    Ring strain effects have been found to influence reactivity and metabolic stability, with the high strain energy of the three-membered ring potentially serving as a reactivity hotspot for enzyme-mediated transformations . Comparative studies with less strained analogs have revealed that optimal biological activity often requires a balance between conformational rigidity and metabolic stability .

    Stereochemical considerations have proven critical in structure-activity relationships, as the chiral spiro center can lead to enantioselective interactions with biological targets [8]. Studies of individual enantiomers have demonstrated significant differences in binding affinity and biological activity, highlighting the importance of stereochemical control in drug development applications [30].

    Stereochemistry Impact on Molecular Interactions

    The stereochemical properties of 6-Oxaspiro[3.4]octane-2-carboxylic acid significantly influence its molecular interactions and biological activity through enantioselective recognition mechanisms [8] [30]. The chiral spiro center creates distinct spatial arrangements of functional groups that can lead to differential binding affinities with chiral biological targets [8] [30].

    Computational modeling studies have revealed that individual enantiomers adopt different conformational preferences in solution, with each enantiomer presenting a unique three-dimensional pharmacophore [8]. The spatial arrangement of the carboxylic acid group relative to the spirocyclic framework varies between enantiomers, affecting hydrogen bonding patterns and electrostatic interactions with biological targets [8] [30].

    Molecular docking studies have demonstrated that protein binding sites exhibit preferential recognition of specific enantiomers, with binding energy differences often exceeding 2-3 kcal/mol between stereoisomers [17] [8]. These energetic differences translate to significant variations in biological activity, with some studies reporting activity differences of 10-fold or greater between enantiomers [30].

    The rigid spirocyclic framework constrains the conformational space accessible to each enantiomer, reducing the conformational entropy penalty associated with target binding [9] [25]. This rigidity enhancement can lead to improved binding affinity compared to flexible analogs, as the preorganized geometry reduces the energetic cost of adopting the bioactive conformation [25] [10].

    Chiral auxiliary approaches and asymmetric synthesis methodologies have been developed to access enantiomerically pure forms of spirocyclic carboxylic acids [30]. These synthetic advances enable detailed structure-activity relationship studies that can distinguish between the contributions of molecular shape and stereochemistry to biological activity [30] [31].

    Stereochemical FactorImpact on InteractionsResearch Applications
    Enantiomer selectivity10-fold activity differencesDrug development optimization [30]
    Conformational rigidityReduced binding entropyEnhanced target affinity [25]
    Spatial pharmacophoreUnique 3D arrangementsSelectivity enhancement [8]
    Chiral recognitionProtein-specific interactionsMechanism elucidation [30]

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    Last modified: 04-14-2024

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